molecular formula C7H7Cl2NO2 B1421154 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride CAS No. 860585-53-1

6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride

Cat. No. B1421154
M. Wt: 208.04 g/mol
InChI Key: VFRWGYBNVDWZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride is a chemical compound with the molecular formula C7H6ClNO2•HCl and a molecular weight of 208.04 g/mol . It belongs to the class of benzo[1,3]dioxole derivatives .

Scientific Research Applications

Structural Analysis and Surface Interactions

A study by Naveen et al. (2018) synthesized a novel pyrazole derivative involving 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride. This compound was characterized using NMR, mass spectral analysis, and X-ray diffraction, revealing interactions like C-H⋯π and Cg⋯Cg in its molecular structure. The compound's stability was attributed to inter and intra-molecular hydrogen bonds, analyzed further using Hirshfeld surface analysis (Naveen et al., 2018).

Radioactive Labeling for Biological Mapping

Vaidyanathan et al. (2000) explored the development of radiolabeled analogues of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride for mapping O(6)-alkylguanine-DNA alkyltransferase in vivo. Their work involved synthesizing fluorine-18 and iodine-131 labeled compounds, demonstrating their potential in the biological mapping of this DNA repair enzyme (Vaidyanathan et al., 2000).

Anti-HIV Agent Development

Mizuhara et al. (2012) conducted a study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including compounds with 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride. They found that modifications in these compounds resulted in improved anti-HIV activity, providing insights into the development of potent anti-HIV agents (Mizuhara et al., 2012).

Anticonvulsant and Antioxidant Activities

Prasanthi et al. (2013) synthesized derivatives of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride as potential anticonvulsants. They found that specific derivatives showed significant anticonvulsant and antioxidant activities, highlighting its potential in therapeutic applications (Prasanthi et al., 2013).

properties

IUPAC Name

6-chloro-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRWGYBNVDWZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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